molecular formula C23H18N6O2 B607654 Filgotinib CAS No. 1206101-20-3

Filgotinib

Cat. No. B607654
CAS RN: 1206101-20-3
M. Wt: 410.437
InChI Key: QZXABVVSCDZCLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Filgotinib, sold under the brand name Jyseleca, is a medication used for the treatment of rheumatoid arthritis (RA). It was developed by the Belgian-Dutch biotech company Galapagos NV . The most common side effects include nausea, upper respiratory tract infection, urinary tract infection, and dizziness . Filgotinib was approved for medical use in both the European Union and Japan in September 2020 .


Synthesis Analysis

Filgotinib was used as the lead compound to synthesize novel triazolopyridine derivatives . A detailed synthetic method of Filgotinib is described in a patent .


Molecular Structure Analysis

Filgotinib is a selective JAK1 inhibitor with a triazolopyridine core structure . The molecular formula of Filgotinib is C21H23N5O3S . Four solid forms of filgotinib hydrochloride were introduced, including form A (trihydrate), form B (DMF solvate), form C (DMSO-water solvate), and form D (anhydrate) .

Scientific Research Applications

Treatment of Rheumatoid Arthritis

Filgotinib is a Janus kinase-1 preferential inhibitor that has been used in the treatment of moderate-to-severe rheumatoid arthritis . It has been evaluated in several clinical trials (DARWIN and FINCH series) for treating patients with moderately-to-severely active rheumatoid arthritis . The safety profile of filgotinib has been updated with data from seven trials, showing stable rates of treatment-emergent adverse events over time .

Safety Analysis in Rheumatoid Arthritis Treatment

An integrated safety analysis of filgotinib in patients with moderate-to-severe rheumatoid arthritis over a treatment duration of up to 8.3 years has been conducted . The study found that the rates of serious infections, malignancies, major adverse cardiovascular events, and venous thromboembolism were stable over time and comparable between doses .

Age-Related Safety Analysis in Rheumatoid Arthritis Treatment

A post hoc analysis assessed patients aged <65 and ≥65 years, finding that the incidence of serious infections, herpes zoster, major adverse cardiovascular events, malignancies, and all-cause mortality was higher in patients aged ≥65 versus <65 years .

Treatment of Ulcerative Colitis

Filgotinib has been proposed for the treatment of moderately to severely active ulcerative colitis .

Induction and Maintenance Therapy for Ulcerative Colitis

The efficacy and safety of filgotinib as induction and maintenance therapy for ulcerative colitis have been investigated in a randomized controlled trial .

Treatment of Crohn’s Disease

Filgotinib has also been investigated in a randomized controlled trial for the treatment of Crohn’s disease .

Mechanism of Action

Target of Action

Filgotinib, also known as GLPG0634, is a Janus kinase (JAK) inhibitor . It primarily targets JAK1 , one of the four subtypes of this enzyme . JAK1 plays a crucial role in transmitting extracellular cytokine signals to activate various signal transducers and activators of transcription . This process drives the proinflammatory machinery of the cellular immune response .

Mode of Action

Filgotinib’s mode of action involves preferential inhibition of JAK1 . This selective inhibition modulates a subset of proinflammatory cytokines within the JAK–signal transducer and activator of transcription pathway . These cytokines differ from those inhibited by other JAK subtypes, such as JAK2 or JAK3 . The selectivity for JAK1 aims to improve the safety profile of filgotinib while maintaining clinical efficacy .

Biochemical Pathways

The JAK-STAT pathway is a key driver of various cellular processes, including inflammatory pathways . Filgotinib’s preferential inhibition of JAK1 modulates a subset of proinflammatory cytokines within this pathway . This modulation differs from the effects of inhibitors targeting JAK2 or JAK3 . The signal transmission of large numbers of proinflammatory cytokines is dependent on JAK1 .

Pharmacokinetics

Filgotinib is absorbed extensively and rapidly after oral dosing . It is metabolized by carboxylesterase isoform 2 to form its primary active metabolite, GS-829845 . This metabolite has a similar JAK1 selectivity profile but reduced activity (by 10-fold) and increased systemic exposure (approximately 16- to 20-fold) compared with the parent compound . Filgotinib is mainly eliminated in the urine as the metabolite . Intrinsic factors such as age, sex, race, mild renal impairment, and mild-to-moderate hepatic impairment have either no or minimal impact on the pharmacokinetics of filgotinib and its primary metabolite .

Result of Action

Filgotinib’s action results in the modulation of a subset of proinflammatory cytokines within the JAK–signal transducer and activator of transcription pathway . This modulation leads to a reduction in the proinflammatory machinery of the cellular immune response . In the context of diseases like rheumatoid arthritis, this can lead to a reduction in inflammation and associated symptoms .

Action Environment

The effectiveness and safety of filgotinib can be influenced by various environmental factors. Filgotinib has a low drug–drug interaction potential, without clinically significant interactions with commonly coadministered medications in patients with inflammatory diseases . .

Safety and Hazards

Filgotinib is considered hazardous by the 2012 OSHA Hazard Communication Standard . It has acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system . Over a median of 1.6 and maximum of 5.6 years of exposure, safety/tolerability of Filgotinib was similar, with a lower incidence of infections .

Future Directions

The advent of licensed targeted therapies for SLE might also open new perspectives in the management of CLE . Filgotinib exposure following 200 mg once-daily dosing covers the half-maximal inhibitory concentration (IC 50) for JAK1 in human whole blood . Filgotinib is approved for the treatment of RA in Europe, the UK, and Japan but has not received approval for any indication in the USA .

properties

IUPAC Name

N-[5-[4-[(1,1-dioxo-1,4-thiazinan-4-yl)methyl]phenyl]-[1,2,4]triazolo[1,5-a]pyridin-2-yl]cyclopropanecarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N5O3S/c27-20(17-8-9-17)23-21-22-19-3-1-2-18(26(19)24-21)16-6-4-15(5-7-16)14-25-10-12-30(28,29)13-11-25/h1-7,17H,8-14H2,(H,23,24,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIJLVEAXPNLDTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC2=NN3C(=N2)C=CC=C3C4=CC=C(C=C4)CN5CCS(=O)(=O)CC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80152935
Record name Filgotinib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80152935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

425.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

There are four Janus kinase (JAK) enzymes including JAK1, JAK2, JAK3, and tyrosine kinase 2. JAK1 mediates inflammatory cytokine signaling, while JAK2 and JAK3 are important components of hematologic and immune functions. Filgotinib selectively inhibits JAK1 and is for example nearly 30-fold more selective for JAK1 compared to JAK2. The Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway is implicated in several inflammatory pathologies and has been found to be continuously active in patients who have RA. Sustained activation of this pathway contributes to aberrant processes which lead to disease progression including elevated levels of matrix metalloproteinases (MMPs) and reduced cell apoptosis in RA affected synovial tissues. Filgotinib acts on the JAK-STAT pathway by selectively inhibiting JAK1 phosphorylation and preventing STAT activation, which ultimately results in reduced proinflammatory cytokine signaling.
Record name Filgotinib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14845
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Filgotinib

CAS RN

1206161-97-8
Record name Filgotinib
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1206161-97-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Filgotinib [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1206161978
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Filgotinib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14845
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Filgotinib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80152935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-[5-[4-[(1,1-Dioxido-4-thiomorpholinyl)methyl]phenyl][1,2,4]triazolo[1,5-a]pyridin-2-yl]cyclopropanecarboxamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name FILGOTINIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3XVL385Q0M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.